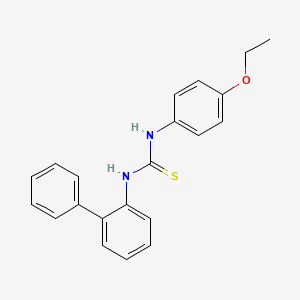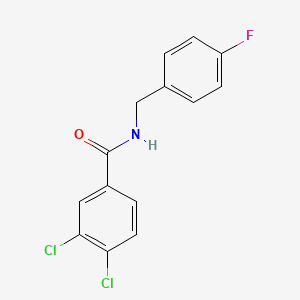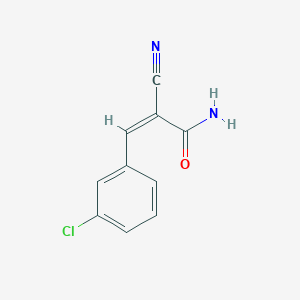
2-(4-fluorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-4-(3-phenyl-2-propen-1-ylidene)-1,3-oxazol-5(4H)-one, commonly known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. FPOP is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. It is a white to off-white crystalline powder with a molecular weight of 295.31 g/mol.
作用机制
FPOP works by reacting with the hydroxyl radicals that are generated in the presence of hydrogen peroxide and a metal catalyst. The reaction between FPOP and hydroxyl radicals results in the formation of a highly reactive species that can modify the amino acid residues in proteins. This modification can be used to study the solvent accessibility of amino acid residues in proteins.
Biochemical and Physiological Effects:
FPOP has been shown to have minimal biochemical and physiological effects on living organisms. It is considered to be a non-toxic compound and can be used in a wide range of laboratory experiments without any adverse effects.
实验室实验的优点和局限性
One of the major advantages of using FPOP in laboratory experiments is its ability to modify amino acid residues in proteins without affecting their structure or function. FPOP is also a relatively easy and inexpensive chemical probe to use in protein structure analysis. However, one of the limitations of using FPOP is its low yield during the synthesis process, which can make it difficult to obtain large quantities of the compound.
未来方向
There are several future directions for the use of FPOP in scientific research. One potential application is in the field of drug discovery, where FPOP can be used to identify potential drug targets by studying the interactions between proteins and ligands. FPOP can also be used to study the conformational changes that occur in proteins during various biological processes. Additionally, the use of FPOP can be extended to the study of other biomolecules, such as nucleic acids and lipids, which could lead to a better understanding of their structure and function.
In conclusion, FPOP is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It has several potential applications in protein structure analysis and drug discovery. Its low toxicity and ease of use make it a valuable tool for laboratory experiments. Further research on FPOP could lead to the development of new techniques for studying biomolecules and identifying potential drug targets.
合成方法
The synthesis of FPOP involves the reaction of 4-fluorophenylhydrazine with 2-acetyl-1-phenylethylene in the presence of acetic acid and glacial acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified using column chromatography. The yield of FPOP obtained through this method is around 60-70%.
科学研究应用
FPOP has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of FPOP is in the field of protein structure analysis. FPOP can be used as a chemical probe to study the solvent accessibility of amino acid residues in proteins. This information can be used to determine the protein folding, stability, and interaction with ligands.
属性
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO2/c19-15-11-9-14(10-12-15)17-20-16(18(21)22-17)8-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJVEEYHHCXQCD-QSJINSDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5757733.png)


![4-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5757753.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5757761.png)




![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)

![[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5757829.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)

